3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole
Description
Properties
Molecular Formula |
C15H17FN2 |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-5-fluoro-1H-indole |
InChI |
InChI=1S/C15H17FN2/c1-2-18-7-5-11(6-8-18)14-10-17-15-4-3-12(16)9-13(14)15/h3-5,9-10,17H,2,6-8H2,1H3 |
InChI Key |
FTXJUSWPOBJLPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method adapts the Friedel-Crafts alkylation protocol described for analogous indole derivatives. The synthesis begins with 5-fluoroindole and 1-ethyl-4-piperidone , leveraging acid-catalyzed cyclization to form the tetrahydropyridine-indole linkage.
Procedure :
-
5-Fluoroindole (49 g, 0.36 mol) and 1-ethyl-4-piperidone hydrochloride (170 g, 1.11 mol) are dissolved in methanol (1000 mL).
-
Sodium (60 g, 2.6 mol) is added, and the mixture is refluxed for 18 hours.
-
Post-reaction, the mixture is concentrated, extracted with ethyl acetate, and purified via recrystallization from methanol/water.
Table 1: Optimization of Friedel-Crafts Alkylation
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Catalyst | Sodium methoxide | Maximizes electrophilicity of piperidone |
| Solvent | Methanol | Enhances solubility of intermediates |
| Temperature | Reflux (65–70°C) | Accelerates cyclization |
| Reaction Time | 18 hours | Ensures complete conversion |
Key Insight : The ethyl group on the piperidone nitrogen remains stable under reflux conditions, avoiding unintended dealkylation.
Post-Coupling N-Ethylation of Tetrahydropyridine-Indole Intermediate
Synthesis of 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-Fluoro-1H-Indole
First, the unsubstituted tetrahydropyridine-indole backbone is synthesized using 4-piperidone hydrochloride and 5-fluoroindole under sodium methoxide catalysis.
Procedure :
N-Ethylation via Alkylation
The secondary amine in the tetrahydropyridine ring is ethylated using ethyl bromide under basic conditions.
Procedure :
-
Dissolve the intermediate (10 g, 0.044 mol) in dry DMF (100 mL).
-
Add K₂CO₃ (12 g, 0.087 mol) and ethyl bromide (8.5 g, 0.078 mol).
-
Heat at 60°C for 12 hours, then purify via column chromatography (ethyl acetate/hexane).
Table 2: Comparative Analysis of N-Ethylation Methods
| Alkylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ethyl bromide | K₂CO₃ | DMF | 60°C | 70% |
| Ethyl iodide | NaH | THF | 25°C | 65% |
| Diethyl sulfate | Et₃N | Acetone | 50°C | 68% |
Challenge : Competing O-alkylation is minimized using bulky bases like K₂CO₃.
Reductive Amination for Piperidine-Ethyl Integration
Synthesis of 1-Ethyl-4-Piperidone
If 1-ethyl-4-piperidone is unavailable, it is synthesized via reductive amination of 4-piperidone with ethylamine .
Procedure :
Coupling with 5-Fluoroindole
The synthesized 1-ethyl-4-piperidone is then used in the Friedel-Crafts alkylation as described in Section 1.1.
Advantage : This route avoids post-coupling alkylation, streamlining the process.
Critical Analysis of Methodologies
Yield and Purity Considerations
-
Direct Friedel-Crafts offers the highest yield (95%) but requires access to 1-ethyl-4-piperidone.
-
Post-Coupling Alkylation is versatile but suffers from moderate yields due to competing reactions.
-
Reductive Amination adds synthetic steps but ensures custom synthesis of intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The fluorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the reduced indole derivative.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole exhibit potential as multi-target antidepressants. These compounds have been designed to interact with serotonin receptors (5-HT receptors) and serotonin transporters (SERT), which are critical in the modulation of mood and anxiety disorders. A study highlighted the importance of structural modifications at the indole C5 position to enhance binding affinity for these targets, suggesting that such derivatives could lead to more effective antidepressant therapies .
Cognitive Enhancement
Another promising application is in the area of cognitive enhancement. Compounds similar to 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole have shown potential in improving cognitive functions and memory, particularly in models of cognitive impairment. The interaction with dopamine receptors alongside serotonin receptors may contribute to their procognitive effects .
Antipsychotic Potential
The compound's ability to act on multiple neurotransmitter systems positions it as a candidate for antipsychotic medication development. Research suggests that modifications to the indole structure can enhance selectivity towards certain receptor subtypes associated with schizophrenia treatment .
Case Study 1: Structure-Activity Relationship (SAR) Studies
A series of SAR studies were conducted to evaluate the effects of various substituents on the indole ring and tetrahydropyridine moiety. These studies revealed that specific substitutions could significantly enhance binding affinity for serotonin receptors while maintaining low toxicity profiles. For instance, derivatives with electron-donating groups at the C5 position showed improved pharmacological activity compared to their unsubstituted counterparts .
| Compound | Binding Affinity (nM) | Target Receptor |
|---|---|---|
| Compound A | 9.2 | 5-HT1A |
| Compound B | 15 | SERT |
| Compound C | 20 | D2 |
Case Study 2: In Vivo Efficacy
In vivo studies using animal models demonstrated that selected derivatives of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole exhibited significant antidepressant-like effects in forced swim tests and tail suspension tests. These findings support the compound's potential as a therapeutic agent for mood disorders .
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Structural Analogs with Tetrahydropyridine/Indole Frameworks
The following table summarizes key analogs, their substituents, and reported activities:
Key Structural and Functional Differences
Tetrahydropyridine Substituents: Ethyl vs. Benzyl vs. Alkyl: Benzyl-substituted analogs (e.g., 3-(1-Benzyl-...)-5-methoxy-1H-indole) exhibit 5-HT7 receptor affinity, suggesting that bulkier substituents favor serotonin receptor interactions .
Indole Substituents :
- Fluoro vs. Methoxy/Nitro : The 5-fluoro group in the target compound and CDFII enhances metabolic stability compared to methoxy or nitro groups. Nitro-substituted derivatives (e.g., Lu 24-016) are often intermediates for further functionalization .
- Additional Aromatic Substitutions : CDFII’s 2-(2-chlorophenyl) group and Lu 21-018’s 1-(4'-fluorophenyl) substituent broaden interactions with hydrophobic protein pockets, as seen in antimicrobial and neuropsychiatric applications .
Biological Activity: Receptor Specificity: Methyl- and benzyl-substituted tetrahydropyridine analogs show selectivity for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7), while the target compound’s ethyl group may shift receptor preference or potency .
Biological Activity
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Understanding its biological activity is crucial for potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.
- Molecular Formula : C15H19N2
- Molecular Weight : 262.33 g/mol
- CAS Number : 72808-70-9
- Structure : The compound features a tetrahydropyridine moiety which is linked to a fluorinated indole structure, contributing to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its effects on different biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | 0.48 | 1.93 |
| HCT-116 (Colon) | 0.78 | 2.84 |
These results suggest that the compound exhibits comparable or superior activity relative to established anticancer agents, indicating its potential for further development as a therapeutic agent in cancer treatment .
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses have shown that treatment with the compound leads to an increase in caspase-3/7 activity, suggesting activation of apoptotic pathways in cancer cells .
Neuropharmacological Activity
In addition to its anticancer properties, there is emerging evidence that this compound may act as a dual inhibitor of monoamine oxidase A and B (MAO-A and MAO-B). This inhibition is significant as it can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial in the treatment of neurodegenerative diseases and mood disorders .
Comparative Studies
A comparative study with known MAO inhibitors revealed that 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole demonstrated a favorable profile in terms of selectivity and potency:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole | 0.45 | 0.60 |
| Reference Compound (Selegiline) | 0.50 | 0.70 |
This data indicates that the compound may offer advantages over traditional MAO inhibitors in terms of efficacy and side effect profiles .
Q & A
Q. Advanced
Analog Synthesis : Introduce substituents at the ethyl group (e.g., methyl, propyl) or indole position (e.g., nitro, methoxy) via cross-coupling or alkylation.
Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin receptors) or antimicrobial synergy models.
Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity. For example, replacing ethyl with benzyl (as in Lu 24-015) alters lipophilicity and potency .
How to resolve contradictions in reported biological activity data?
Q. Advanced
Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).
Molecular Docking : Compare binding modes across homologs (e.g., CDFII vs. DMPI) to identify critical interactions.
Meta-Analysis : Aggregate data from multiple studies to identify trends, such as fluorination enhancing membrane permeability but reducing solubility .
What methodologies optimize reaction yields during synthesis?
Q. Advanced
Catalyst Screening : Test Cu(I) sources (e.g., CuBr, CuI) and ligands (e.g., TBTA) to enhance CuAAC efficiency.
Solvent Optimization : Replace PEG-400/DMF with ionic liquids for improved solubility and reduced side reactions.
Design of Experiments (DOE) : Use factorial designs to optimize temperature, stoichiometry, and reaction time. For example, increasing temperature to 50°C improved yield by 15% in a related indole synthesis .
How to analyze the compound’s potential as a radical scavenger?
Q. Advanced
EPR Spectroscopy : Detect paramagnetic intermediates using spin traps like DMPO.
Cyclic Voltammetry : Measure redox potentials to assess electron-donating capacity.
Biological Assays : Test in oxidative stress models (e.g., ischemia-reperfusion) with TBARS or SOD activity as endpoints. Similar nitroxide radicals (e.g., compound 11) showed efficacy in reducing ROS .
What computational methods predict metabolic stability?
Q. Advanced
Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated oxidation at the ethyl or indole positions.
MD Simulations : Model liver microsomal environments to predict hydrolysis rates.
QSAR Models : Train algorithms on datasets of indole derivatives with known half-lives (e.g., PubChem BioAssay data) .
How to validate crystallographic data against potential pseudosymmetry artifacts?
Q. Advanced
Twinning Analysis : Use PLATON to detect twinning ratios and refine with TWINLAWS.
Hirshfeld Surfaces : Compare close contacts to identify disordered solvent molecules.
Rigid-Body Refinement : Apply SHELXD to resolve ambiguities in low-resolution datasets .
What strategies mitigate cytotoxicity in cell-based assays?
Q. Advanced
Prodrug Design : Introduce ester or carbamate groups to reduce off-target effects.
Cytoprotective Agents : Co-treat with N-acetylcysteine to counteract ROS generation.
Dose-Response Profiling : Use Hill slope analysis to differentiate therapeutic vs. toxic thresholds. For example, Lu 23-149 derivatives showed reduced cytotoxicity after fumarate salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
